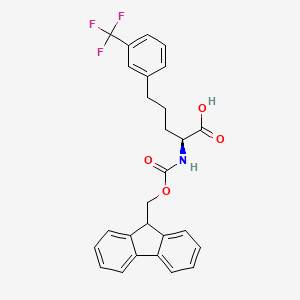
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is a fluorinated amino acid derivative. The presence of the trifluoromethyl group in its structure makes it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is often used in peptide synthesis due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is used in the synthesis of peptides and proteins. Its unique properties, such as increased stability and resistance to enzymatic degradation, make it a valuable building block in peptide synthesis .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The trifluoromethyl group can enhance the binding affinity of peptides to their targets, making it useful in drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its incorporation into peptides can improve their pharmacokinetic properties, such as increased bioavailability and metabolic stability .
Industry
In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The compound can modulate various biochemical pathways, depending on its specific application .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid
- Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid
- Fmoc-(S)-6,6,6-trifluoro-norleucine
Uniqueness
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is unique due to its specific structure, which combines the trifluoromethyl group with an amino acid backbone. This combination provides enhanced stability, increased binding affinity, and improved pharmacokinetic properties compared to other similar compounds .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-9-5-7-17(15-18)8-6-14-24(25(32)33)31-26(34)35-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOPXKFCQGSQMW-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
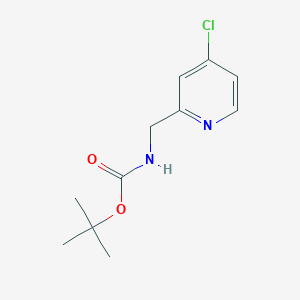
![N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine](/img/structure/B8229238.png)
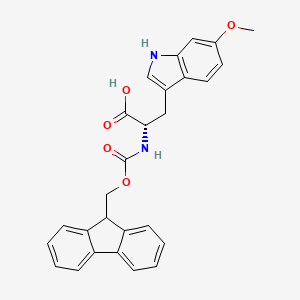

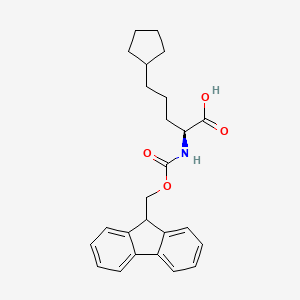
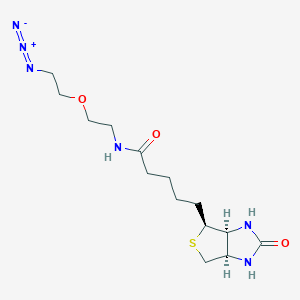
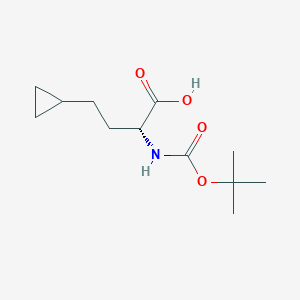
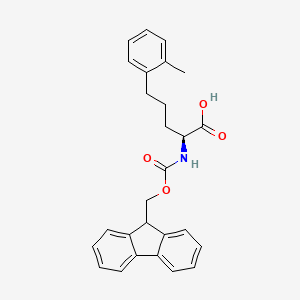
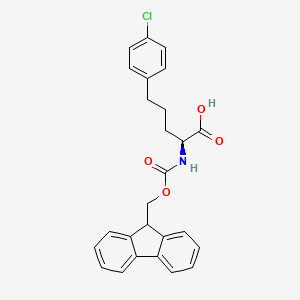
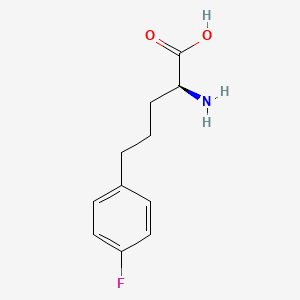

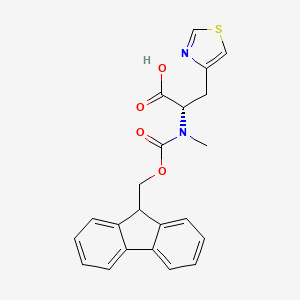
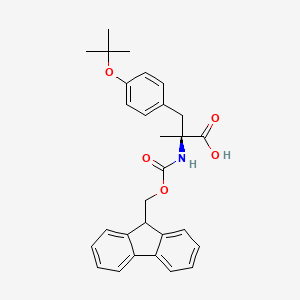
![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
